3-(Boc-amino)pyrrolidine Hydrochloride

Solubility Formulation Process Chemistry

This Boc‑protected pyrrolidine hydrochloride offers orthogonality with Fmoc‑SPPS, avoids the solubility pitfalls of the free base (CAS 99724‑19‑3), and has been validated in EGFR‑targeting triazine libraries (IC50 8.04 µM). Scalable Boc deprotection (79–88% yield) supports multi‑kilogram chiral intermediate campaigns. Choose this specific salt form to ensure reproducible, risk‑mitigated synthesis.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.713
CAS No. 1188263-72-0
Cat. No. B592358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)pyrrolidine Hydrochloride
CAS1188263-72-0
Molecular FormulaC9H19ClN2O2
Molecular Weight222.713
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNC1.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
InChIKeyUYIZWZJKNFDMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)pyrrolidine Hydrochloride (CAS 1188263-72-0): A Key Boc-Protected Chiral Pyrrolidine Building Block for Pharmaceutical and Peptide Synthesis


3-(Boc-amino)pyrrolidine Hydrochloride (CAS 1188263-72-0) is a hydrochloride salt of a Boc-protected 3-aminopyrrolidine derivative . It serves as a critical chiral building block in medicinal chemistry and organic synthesis, particularly for introducing the 3-aminopyrrolidine scaffold into drug candidates and peptidomimetics . The compound features a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine, which provides orthogonality in multi-step syntheses, and is supplied as a stable hydrochloride salt .

Why 3-(Boc-amino)pyrrolidine Hydrochloride Cannot Be Substituted by Other Pyrrolidine Analogs in Critical Synthetic Sequences


The selection of a specific 3-aminopyrrolidine building block is not arbitrary; small changes in the protecting group, salt form, or stereochemistry profoundly impact reaction outcomes and final product quality. Directly substituting the free base 3-(Boc-amino)pyrrolidine (CAS 99724-19-3) for this hydrochloride salt can lead to decreased aqueous solubility and altered handling properties, impacting large-scale process reproducibility . Furthermore, using an unprotected 3-aminopyrrolidine or one with a different protecting group (e.g., Fmoc or Cbz) alters the synthetic route's orthogonality and may require a complete redesign of the deprotection sequence, introducing risk and inefficiency [1]. The quantitative evidence below establishes why this specific compound—with its defined stereochemistry (racemic or chiral), Boc protection, and hydrochloride counterion—is the optimal choice for specific research and industrial applications.

3-(Boc-amino)pyrrolidine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


Enhanced Aqueous Solubility of 3-(Boc-amino)pyrrolidine Hydrochloride vs. Free Base Form

The hydrochloride salt form of 3-(Boc-amino)pyrrolidine demonstrates significantly enhanced aqueous solubility compared to its free base counterpart. This is a critical differentiator for both laboratory handling and industrial-scale synthesis, where solubility in common aqueous and polar organic solvents directly impacts reaction efficiency and purification steps .

Solubility Formulation Process Chemistry

High and Reproducible Yields in Boc Deprotection: A Critical Process Metric for 3-(Boc-amino)pyrrolidine Hydrochloride

The quantitative deprotection of the Boc group from 3-(Boc-amino)pyrrolidine derivatives is a well-established, high-yielding process. A large-scale study demonstrated that deprotection of related N-Boc-3-aminopyrrolidine intermediates using concentrated HCl/acetone proceeds with excellent yields (79-88%), underscoring the predictability and efficiency of this step when using the Boc-protected starting material [1]. While not a direct head-to-head comparison, this data supports the reliability of the Boc strategy over alternatives that may require harsher or less efficient deprotection methods.

Deprotection Efficiency Process Chemistry Yield

Defined Physical Form and Purity Profile of 3-(Boc-amino)pyrrolidine Hydrochloride from Major Suppliers

Commercially available 3-(Boc-amino)pyrrolidine Hydrochloride (CAS 1188263-72-0) is offered with well-defined purity specifications, typically ≥95% or ≥97%, as a solid . This standardized purity profile ensures reproducible performance in synthetic applications, in contrast to less common or custom-synthesized analogs where batch-to-batch variability may be higher. The availability of analytical documentation (e.g., NMR, HPLC) from reputable vendors further supports its use in regulated environments .

Purity Quality Control Procurement

Orthogonal Boc Protection Strategy Enables Selective Functionalization Compared to Unprotected 3-Aminopyrrolidine

The Boc protecting group on 3-(Boc-amino)pyrrolidine hydrochloride provides crucial orthogonality in complex syntheses. This allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting other base-labile protecting groups (e.g., Fmoc) that are commonly used in peptide synthesis . In contrast, using unprotected 3-aminopyrrolidine would lead to uncontrolled reactions at the primary amine, severely limiting its utility as a building block.

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

3-(Boc-amino)pyrrolidine Hydrochloride: Optimal Application Scenarios Driven by Quantitative Evidence


Large-Scale Synthesis of Chiral Drug Intermediates Requiring Robust Deprotection

This compound is ideally suited for multi-kilogram synthesis campaigns where a robust, high-yielding Boc deprotection is required. As demonstrated, the Boc group can be removed efficiently (79-88% yield) under scalable, mild conditions [1]. This minimizes yield loss and streamlines the overall process, making it a preferred building block for manufacturing chiral intermediates, such as those used in EGFR inhibitors [2].

Synthesis of Peptides and Peptidomimetics with Orthogonal Protection Needs

The Boc group on 3-(Boc-amino)pyrrolidine hydrochloride offers critical orthogonality, enabling its use alongside Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) [1]. This allows for the site-specific introduction of the 3-aminopyrrolidine moiety into peptide chains without compromising other sensitive functionalities, a key requirement for developing novel peptidomimetics and constrained peptide drugs [1].

Medicinal Chemistry Campaigns Targeting Chiral 1,3,5-Triazine Scaffolds

The compound is a validated starting material for the synthesis of chirally pure 1,3,5-triazine derivatives, which have shown promising anticancer activity against MCF-7 (breast) and A549 (lung) cancer cell lines [1]. Specifically, it was used to synthesize a library of EGFR-targeting triazines, with one analog demonstrating an IC50 of 8.04 µM against MCF-7 cells [1]. Its reliable reactivity and defined stereochemistry are essential for generating libraries of such drug-like molecules.

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